![molecular formula C15H11N3O5 B2989535 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 851095-39-1](/img/structure/B2989535.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N3O5 and its molecular weight is 313.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide and similar compounds have been synthesized and characterized using various techniques such as NMR spectroscopy, IR, and elemental analysis. These processes often involve high-temperature reactions and are confirmed by single crystal X-ray diffraction (Yu et al., 2017).
Applications in Organic Chemistry
- These compounds are used in organic chemistry as intermediate compounds for synthesizing various heterocycles. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with specific reagents (El’chaninov & Aleksandrov, 2017).
Biological Activities
- Derivatives of 1,3,4-oxadiazoles, like the one , exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This class of compounds has been extensively studied for their broad range of chemical and biological properties, and some derivatives are even used in commercially available drugs (Siwach & Verma, 2020).
Potential for Energetic Materials
- Compounds that combine elements like 1,2,5- and 1,3,4-oxadiazole rings have shown promise as energetic materials. Studies have shown that these compounds exhibit good thermal stability and acceptable sensitivity values, making them potential candidates for applications in areas that require materials with high-energy content (Tang et al., 2015).
Pharmacological Applications
- The presence of 1,3,4-oxadiazole rings in certain drugs, such as those used for antibacterial and antiviral purposes, suggests that derivatives of these compounds could have significant pharmacological applications. For instance, certain derivatives have shown potential for anti-leishmanial activity in vitro (Dias et al., 2015).
Reactivity and Synthesis of Derivatives
- These compounds have shown interesting reactivity patterns, leading to the synthesis of various derivatives. For example, reactions of 5-substituted 7-dimethlamino-[1,2,5]oxadiazolo[3,4-d]pyrimide 1-oxides with ammonia and amines result in unprecedented aminative furoxan ring-opening to corresponding derivatives (Tannant & Wallace, 1982).
Mechanism of Action
Target of Action
Compounds containing a furan ring and a 1,3,4-oxadiazole moiety have been reported to target various proteins . For instance, a similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the protein aldose reductase .
Mode of Action
Compounds with a 1,3,4-oxadiazole moiety are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(9-3-4-10-12(8-9)22-7-6-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-5,8H,6-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUHBBXPCWWOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)

![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
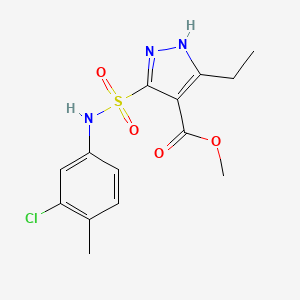
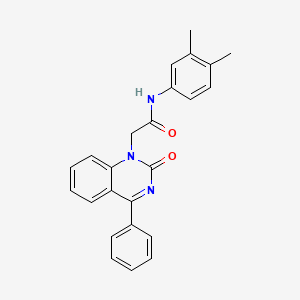
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
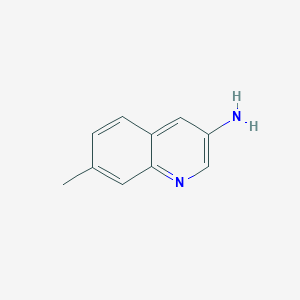
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
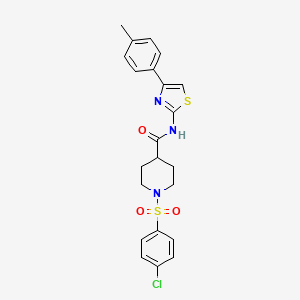
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
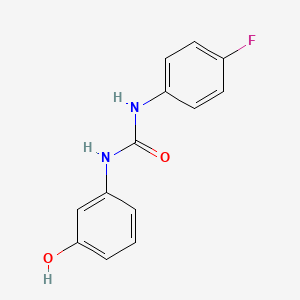
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)